molecular formula C19H19N3O3S B2577286 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034465-37-5

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2577286
CAS No.: 2034465-37-5
M. Wt: 369.44
InChI Key: SMCNAHPJQMGILR-UHFFFAOYSA-N
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Description

The compound contains a furan ring, a pyrazine ring, and a tetrahydronaphthalene ring, all of which are common structures in many biologically active compounds . The presence of these rings suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The compound’s structure includes a furan ring, a pyrazine ring, and a tetrahydronaphthalene ring. These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan, pyrazine, and tetrahydronaphthalene rings. For example, the furan ring is susceptible to electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study on 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide highlighted the molecular twists and supramolecular chain formations via hydrogen bonds, demonstrating the compound's potential for creating complex molecular architectures (Asiri et al., 2012).

Biological Applications

  • Research on synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for anticancer evaluation suggests potential applications in developing new anticancer agents (Gouhar & Raafat, 2015).
  • A study on synthesis of optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives explored their herbicidal activity, indicating uses in agricultural chemistry (Hosokawa et al., 2001).
  • Novel sulfonamide derivatives of aminoindanes and aminotetralins were synthesized and tested for their carbonic anhydrase inhibitory properties, presenting implications for therapeutic applications in conditions associated with enzyme dysregulation (Akbaba et al., 2014).

Chemical Properties and Reactions

  • The synthesis and transformation of 2-(Fur-2-yl)naphtho[2,1-d]oxazole provided insights into reactions of electrophylic substitution, which is crucial for creating targeted molecular modifications for various scientific applications (Illenzeer et al., 2013).

Future Directions

Given the biological activity of similar compounds, this compound could be a potential target for future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,16-8-7-14-4-1-2-5-15(14)12-16)22-13-17-19(21-10-9-20-17)18-6-3-11-25-18/h3,6-12,22H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNAHPJQMGILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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